N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as FNT, is a chemical compound used in scientific research for its pharmacological properties. FNT is a thiourea derivative that has been synthesized and studied for its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many potential future directions for research involving N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action and to identify its molecular targets. Finally, more research is needed to determine the safety and efficacy of N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in human clinical trials.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential as a therapeutic agent in various diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3S/c13-10-4-3-8(6-11(10)16(17)18)15-12(20)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H2,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPCVLZIEWAIER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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